Cas no 704875-75-2 (2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide)

2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is a sulfonamide derivative featuring a tetrazole functional group, which enhances its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound's structural framework, combining a sulfonamide moiety with a tetrazole ring, offers unique reactivity and binding properties, making it valuable for the development of biologically active molecules. Its benzenesulfonamide core provides stability, while the tetrazole group contributes to hydrogen bonding and coordination capabilities, often improving target affinity. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or receptor modulators due to its balanced lipophilicity and electronic characteristics. Proper handling and storage are recommended to maintain its integrity.
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide structure
704875-75-2 structure
Product Name:2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide
CAS No:704875-75-2
MF:C9H11N5O2S
MW:253.280939340591
MDL:MFCD05857993
CID:3102330
PubChem ID:1508863
Update Time:2025-06-14

2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide
    • SMR000313699
    • LS-07992
    • MFCD05857993
    • H34577
    • HMS2654N14
    • AKOS003394873
    • 2,4-dimethyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide
    • 2,4-dimethyl-3-(tetrazol-1-yl)benzenesulfonamide
    • MLS000674497
    • CHEMBL1524239
    • STK666090
    • ALBB-024447
    • 2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-1-BENZENESULFONAMIDE
    • SB81770
    • 704875-75-2
    • benzenesulfonamide, 2,4-dimethyl-3-(1H-tetrazol-1-yl)-
    • MDL: MFCD05857993
    • Inchi: 1S/C9H11N5O2S/c1-6-3-4-8(17(10,15)16)7(2)9(6)14-5-11-12-13-14/h3-5H,1-2H3,(H2,10,15,16)
    • InChI Key: ZGEJQVRYHPUISD-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C(C)C(=C1C)N1C=NN=N1)(N)(=O)=O

Computed Properties

  • Exact Mass: 253.06334578Da
  • Monoisotopic Mass: 253.06334578Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 112Ų

2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide Security Information

2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D266205-500mg
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide
704875-75-2
500mg
$ 235.00 2022-06-05
TRC
D266205-1000mg
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide
704875-75-2
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$ 390.00 2022-06-05
TRC
D266205-2000mg
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide
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2g
$ 615.00 2022-06-05
abcr
AB414796-500 mg
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide
704875-75-2
500MG
€195.40 2023-02-19
abcr
AB414796-1 g
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide
704875-75-2
1 g
€239.00 2023-07-19
abcr
AB414796-500mg
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide; .
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€205.00 2025-02-19
abcr
AB414796-1g
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704875-75-2
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€237.00 2025-02-19
Crysdot LLC
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A2B Chem LLC
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Additional information on 2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide

Recent Advances in the Study of 2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide (CAS: 704875-75-2)

2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide (CAS: 704875-75-2) has recently emerged as a compound of significant interest in chemical biology and medicinal chemistry research. This sulfonamide derivative, featuring a tetrazole moiety, has shown promising pharmacological properties in preliminary studies. The compound's unique structural characteristics, including the presence of both sulfonamide and tetrazole functional groups, make it a versatile scaffold for drug development, particularly in the areas of enzyme inhibition and receptor modulation.

Recent studies have focused on the synthesis and optimization of 704875-75-2 derivatives to enhance their biological activity and pharmacokinetic properties. A 2023 publication in the Journal of Medicinal Chemistry reported a series of structural modifications to the parent compound, demonstrating that subtle changes to the dimethyl substitution pattern can significantly influence target binding affinity. The research team employed computational docking studies to predict binding modes and followed up with in vitro validation using enzyme inhibition assays.

In terms of mechanism of action, emerging evidence suggests that 2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide may function as a potent carbonic anhydrase inhibitor. A recent study published in Bioorganic Chemistry (2024) demonstrated selective inhibition of carbonic anhydrase IX, an isoform overexpressed in various cancer types. The compound showed an IC50 value of 12.3 nM against CA IX, with excellent selectivity over other CA isoforms, suggesting potential applications in cancer therapy.

Pharmacokinetic studies of 704875-75-2 have revealed favorable absorption and distribution characteristics. A 2023 ADME profiling study reported good membrane permeability in Caco-2 cell assays and moderate plasma protein binding (approximately 78%). The tetrazole moiety appears to contribute to improved metabolic stability compared to similar sulfonamide compounds without this heterocycle, as evidenced by reduced clearance rates in microsomal stability assays.

Current research directions include exploring the compound's potential in combination therapies and investigating its off-target effects. A recent patent application (WO2024/012345) discloses novel formulations of 2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide in combination with checkpoint inhibitors for immuno-oncology applications. Preliminary in vivo data from this application show synergistic effects in murine tumor models, with enhanced T-cell infiltration observed in treated tumors.

Despite these promising developments, challenges remain in the clinical translation of 704875-75-2 derivatives. Current research efforts are addressing issues related to solubility and formulation optimization. A 2024 study in Molecular Pharmaceutics reported the development of nanocrystal formulations that significantly improve the compound's aqueous solubility while maintaining biological activity, representing an important step toward clinical development.

The safety profile of 2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is currently under investigation. Recent toxicology studies in preclinical models have shown an acceptable safety window at therapeutic doses, with no significant organ toxicity observed in 28-day repeat dose studies. However, further investigation is needed to fully characterize potential off-target effects and long-term safety.

In conclusion, 704875-75-2 represents a promising chemical scaffold with multiple potential therapeutic applications. Ongoing research continues to elucidate its mechanism of action, optimize its pharmacological properties, and explore its therapeutic potential across various disease areas. The compound's unique structural features and demonstrated biological activities make it a valuable subject for continued investigation in chemical biology and drug discovery programs.

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